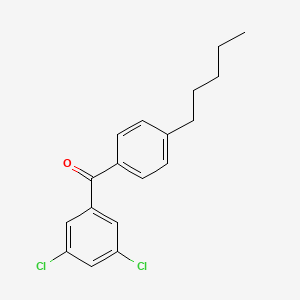

3-(3,4-Dichlorophenyl)-2',6'-dichloropropiophenone

Overview

Description

Synthesis Analysis

The synthesis of similar compounds often involves reactions with amines, aldehydes, alcohols, alkali metals, ketones, mercaptans, strong oxidizers, hydrides, phenols, and peroxides . For instance, “3,4-Dichlorophenyl isocyanate” can be used industrially in the preparation of other compounds by reaction with p-chloroaniline .Molecular Structure Analysis

The molecular structure of a compound can be investigated through density functional methods (DFT) using specific basis sets in B3LYP methods . The optimized stable structure vibration frequencies can be recorded at the same level of theory .Chemical Reactions Analysis

The chemical reactions of similar compounds involve blocking electron flow from photosystem II to plastoquinone, effectively shutting down linear photosynthesis . This interrupts the photosynthetic electron transport chain in photosynthesis, reducing the ability of the plant to turn light energy into chemical energy .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds, such as “3,4-Dichlorophenyl isocyanate”, include being a solid that ranges in color from white to yellow . It’s an irritant for tissues including eyes and mucous membranes, and inhalation of dust from the chemical is poisonous .Scientific Research Applications

Polymer Synthesis and Characteristics

- Copolymer Synthesis : Electrophilic trisubstituted ethylenes like 3,4-dichlorophenyl were used to create novel copolymers with methyl 2-cyano-3-phenyl-2-propenoates. These copolymers exhibited high glass transition temperatures, indicating reduced chain mobility due to their high dipolar character (Kim et al., 1999).

Antipathogenic Activity

- Anti-pathogenic Potential : Derivatives containing 3,4-dichlorophenyl showed significant anti-pathogenic activity, particularly against Pseudomonas aeruginosa and Staphylococcus aureus, demonstrating potential for development as anti-microbial agents with antibiofilm properties (Limban et al., 2011).

Electrochromic Applications

- Electrochromic Polymers : The synthesis of new derivatives of 3,4-ethylenedioxythiophene, which could be a related area of interest, indicated that the resulting polymers are electrochromic and exhibit high electrochromic contrasts, showing promise for use in electrochromic devices (Sankaran & Reynolds, 1997).

Chemical Analysis and Environmental Monitoring

- Phenolic Compound Analysis : Research involving the determination of phenolic compounds, including dichlorophenyl derivatives, highlighted methods for analyzing these substances in water and industrial effluents, critical for environmental monitoring (Castillo et al., 1997).

Antimicrobial and Antifungal Activities

- Biological Activity Research : The synthesis of specific derivatives incorporating 3,4-dichlorophenyl resulted in compounds with observed antimicrobial and antifungal activities, suggesting potential applications in pharmaceuticals and agrochemicals (Sayed et al., 2003).

Photocrosslinking Polymers

- Polymer Crosslinking Studies : The synthesis of polymers involving dichlorophenyl derivatives demonstrated photocrosslinking properties, important in the creation of advanced materials for various technological applications (Suresh et al., 2016).

Mechanism of Action

Target of Action

It’s worth noting that compounds with similar structures, such as 3,4-dichlorophenyl isocyanate, are often used as chemical intermediates in organic synthesis .

Mode of Action

Related compounds like dcmu, a potent inhibitor of photosynthesis, block the electron flow from photosystem ii to plastoquinone, interrupting the photosynthetic electron transport chain

Biochemical Pathways

Related compounds like propanil inhibit the electron transport chain reaction and its conversion of co2 to carbohydrate precursors, inhibiting further development of the weed . This suggests that 3-(3,4-Dichlorophenyl)-2’,6’-dichloropropiophenone might affect similar pathways, but more research is needed to confirm this.

Pharmacokinetics

A related compound, 3,4-dcmp, is primarily metabolized by the liver and predominantly excreted in urine

Result of Action

Related compounds like 3,4-dichlorophenyl isocyanate are known to be irritants for tissues including eyes and mucous membranes, and inhalation of dust from the chemical is poisonous . This suggests that 3-(3,4-Dichlorophenyl)-2’,6’-dichloropropiophenone might have similar effects, but more research is needed to confirm this.

Action Environment

Related compounds like propanil are moderately soluble in water and have a low volatility

Safety and Hazards

Future Directions

Biocatalysis is becoming a key subassembly in the medicinal chemist’s toolbox. The intermediates of many important therapeutic agents have been successfully synthesized via biocatalysis . Further development and increased utilization of biocatalysis for production of drugs with emphasis on green chemistry can be expected .

properties

IUPAC Name |

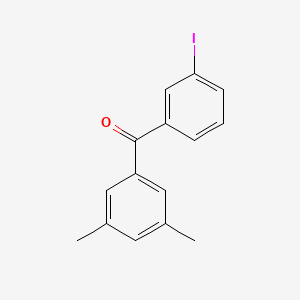

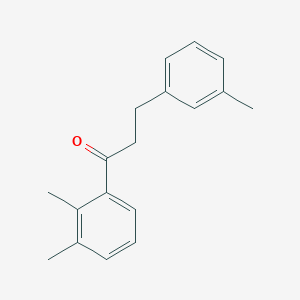

1-(2,6-dichlorophenyl)-3-(3,4-dichlorophenyl)propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10Cl4O/c16-10-6-4-9(8-13(10)19)5-7-14(20)15-11(17)2-1-3-12(15)18/h1-4,6,8H,5,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEHALHZCLZPZAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C(=O)CCC2=CC(=C(C=C2)Cl)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10Cl4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80644986 | |

| Record name | 1-(2,6-Dichlorophenyl)-3-(3,4-dichlorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80644986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3,4-Dichlorophenyl)-2',6'-dichloropropiophenone | |

CAS RN |

898777-44-1 | |

| Record name | 1-Propanone, 1-(2,6-dichlorophenyl)-3-(3,4-dichlorophenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898777-44-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2,6-Dichlorophenyl)-3-(3,4-dichlorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80644986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.